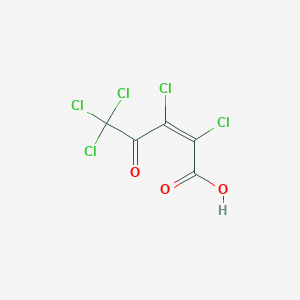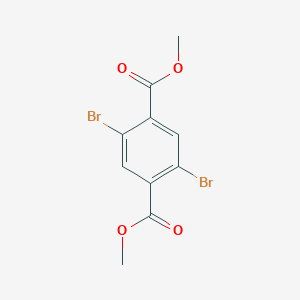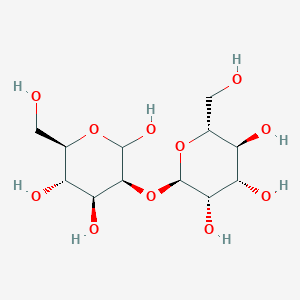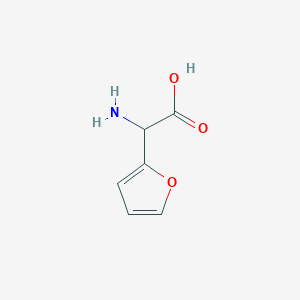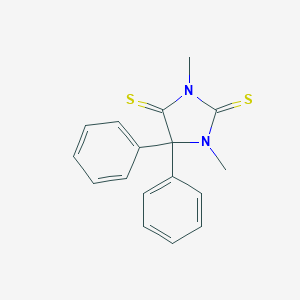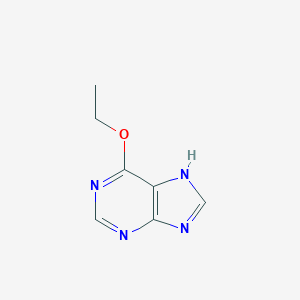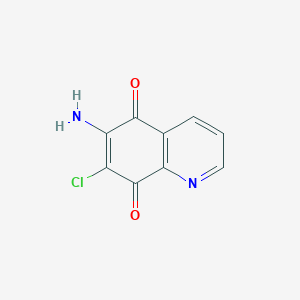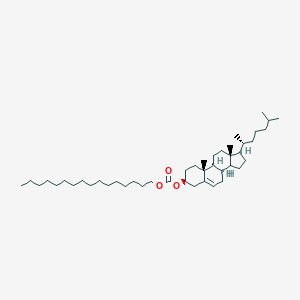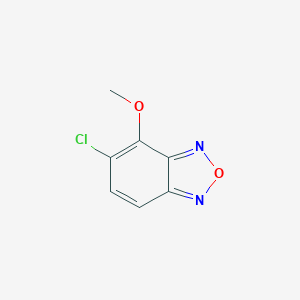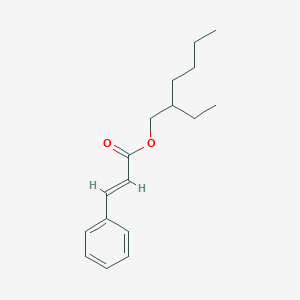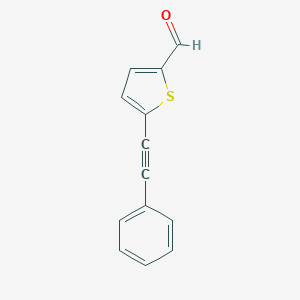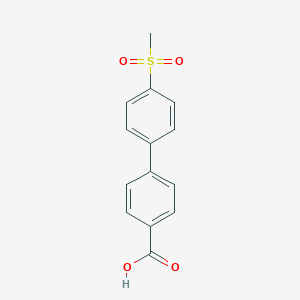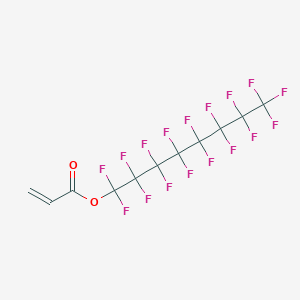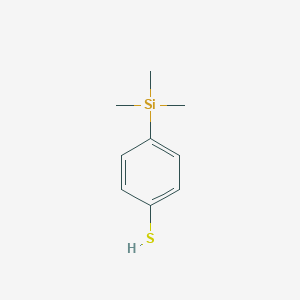
4-(Trimethylsilyl)benzenethiol
Overview
Description
4-(Trimethylsilyl)benzenethiol is an organosilicon compound with the molecular formula C9H14SSi It is characterized by the presence of a trimethylsilyl group attached to a benzene ring, which in turn is bonded to a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trimethylsilyl)benzenethiol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzenethiol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial processes may involve larger-scale reactors, automated control systems, and optimized reaction conditions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylsilyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions to oxidize the thiol group.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Coupling Reactions: Catalysts such as palladium(II) acetate and bases like triethylamine are commonly used in coupling reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted benzenethiols.
Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
4-(Trimethylsilyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a thiol-protecting group in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in the modification of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)benzenethiol is primarily related to its thiol group, which can undergo various chemical transformations. The thiol group can form disulfide bonds, participate in redox reactions, and act as a nucleophile in substitution reactions. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions, allowing for controlled reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsilyl)ethynylbenzene: Similar in structure but contains an ethynyl group instead of a thiol group.
4-(Trimethylsilyl)phenol: Contains a hydroxyl group instead of a thiol group.
4-(Trimethylsilyl)benzoic acid: Contains a carboxylic acid group instead of a thiol group.
Uniqueness
4-(Trimethylsilyl)benzenethiol is unique due to the presence of both a thiol group and a trimethylsilyl group. This combination allows for selective reactivity and protection of the thiol group, making it a valuable intermediate in organic synthesis and various applications in research and industry.
Properties
IUPAC Name |
4-trimethylsilylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14SSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBACIQBENRHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


